molecular formula C15H19ClN4O4 B13689071 Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13689071
M. Wt: 354.79 g/mol
InChI Key: LIIYIDXCXFHERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative with three key substituents:

  • Position 5: A chlorine atom, which is electron-withdrawing and may enhance electrophilic reactivity.
  • Position 7: A tert-butoxycarbonyl (Boc)-protected methylamino group, which stabilizes the amine during synthesis and may act as a prodrug in biological systems.
  • Position 3: An ethyl ester, contributing to lipophilicity and influencing solubility .

This compound is of interest in medicinal chemistry due to the pyrazolo[1,5-a]pyrimidine scaffold, which is prevalent in kinase inhibitors and antimicrobial agents. The Boc group offers synthetic versatility, as it can be cleaved under acidic conditions to release the free amine for further functionalization .

Properties

Molecular Formula

C15H19ClN4O4

Molecular Weight

354.79 g/mol

IUPAC Name

ethyl 5-chloro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H19ClN4O4/c1-6-23-13(21)9-8-17-20-11(7-10(16)18-12(9)20)19(5)14(22)24-15(2,3)4/h7-8H,6H2,1-5H3

InChI Key

LIIYIDXCXFHERR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)N(C)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes and Conditions

Starting Material Preparation

A common starting material is ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, which can be prepared by chlorination of the corresponding pyrazolo[1,5-a]pyrimidine-3-carboxylate ester. This intermediate is commercially available and serves as a versatile substrate for further functionalization.

Introduction of the Boc-Protected Methylamino Group

The key step involves the nucleophilic substitution of the 7-position hydrogen or a suitable leaving group by the Boc-protected methylamino moiety. This can be achieved by reacting ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with tert-butoxycarbonyl methylamine under basic conditions, often using triethylamine or N-ethyl-N,N-diisopropylamine as a base and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate amide bond formation.

Typical reaction conditions include:

  • Solvents: Acetonitrile, butan-1-ol, or dimethyl sulfoxide (DMSO).
  • Temperature: 60°C to 180°C depending on the solvent and reagents.
  • Reaction time: 1 to 15 hours.
  • Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent oxidation.
Representative Experimental Procedure

An example procedure involves stirring a mixture of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, tert-butoxycarbonyl methylamine, and a base such as diisopropylethylamine in acetonitrile at 60°C for 1 hour under inert atmosphere. The reaction mixture is then concentrated and purified by reverse phase flash chromatography to yield the desired product with yields up to 91%.

Reaction Conditions and Yield Data

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Chlorination of pyrazolo[1,5-a]pyrimidine Chlorinating agent (e.g., N-chlorosuccinimide) Suitable solvent Ambient to reflux Variable High Produces ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate intermediate
Amination with Boc-methylamine Boc-methylamine, base (triethylamine or DIPEA), EDCI Acetonitrile, butan-1-ol, or DMSO 60–180°C 1–15 h 79.7–91 Nucleophilic substitution at 7-position; base and coupling agent facilitate reaction
Purification Column chromatography (SiO2 or reverse phase flash) Hexane/EtOAc or 0.1% FA aqueous media Ambient - - Essential for isolating pure product with high purity

Chemical Reaction Analysis

Types of Reactions Involved

  • Nucleophilic Substitution: Replacement of a leaving group (often chlorine) at the 7-position by Boc-protected methylamine.
  • Esterification: Formation of the ethyl ester at the 3-carboxylate position, typically established early in the synthetic route.
  • Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) group to protect the amino functionality during synthesis, which can be removed under acidic conditions if needed.
  • Purification Techniques: Chromatographic methods to achieve high purity, including silica gel column chromatography and reverse phase flash chromatography.

Solvate and Salt Formation

The compound can form pharmaceutically acceptable salts and solvates, which are prepared by conventional methods involving reaction with acids or bases in aqueous or organic solvents. Solvates such as ethanol or methanol solvates and hydrates may be obtained by crystallization from appropriate solvents, influencing the compound's physicochemical properties and stability.

Research Discoveries and Practical Considerations

  • The use of strong bases like potassium fluoride in dimethyl sulfoxide at elevated temperatures (up to 180°C) can achieve high yields (up to 98%) for related pyrazolo[1,5-a]pyrimidine derivatives, indicating potential optimization routes for this compound's synthesis.
  • Reaction times and temperatures vary significantly depending on solvent and base choice, with milder conditions (60°C, 1 hour) possible in acetonitrile with diisopropylethylamine, balancing yield and operational safety.
  • The Boc protection strategy is critical for controlling reactivity and enabling selective functionalization at the amino site.
  • Purification by reverse phase chromatography under acidic conditions (0.1% formic acid) is effective for isolating the target compound in high purity.
  • Preparation of solvates and salts is well-documented and may be leveraged to improve formulation properties for pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Amination Reagent Boc-protected methylamine
Base Triethylamine, N-ethyl-N,N-diisopropylamine (DIPEA)
Coupling Agent EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Solvents Acetonitrile, butan-1-ol, dimethyl sulfoxide (DMSO)
Temperature Range 60°C to 180°C
Reaction Time 1 to 15 hours
Purification Methods Silica gel column chromatography, reverse phase flash chromatography
Typical Yields 79.7% to 98%
Product Forms Free base, pharmaceutically acceptable salts, solvates

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Name Position 7 Substituent Key Properties Biological Relevance (if reported)
Target Compound Boc-protected methylamino Enhanced stability during synthesis; requires deprotection for amine activity Potential prodrug design
7-Arylaminopyrazolo[1,5-a]pyrimidines Aryl amines (e.g., β-naphthyl) Directly active amines; improved target binding via π-π interactions Anti-malarial (IC50: 0.16 mM for lead)
7-(Difluoromethyl) derivatives CF2H Increased lipophilicity and metabolic stability Not explicitly reported
7-(Trifluoromethyl) derivatives CF3 Strong electron-withdrawing effect; enhanced oxidative stability Used in agrochemicals and pharmaceuticals

Analysis: The Boc-protected methylamino group in the target compound contrasts with directly active amines (e.g., aryl or heteroaryl amines) in analogs. While the latter exhibit immediate biological activity, the Boc group may delay action until metabolic activation. Fluorinated substituents (CF2H, CF3) improve lipophilicity but lack the tunable release mechanism of the Boc group .

Substituent Variations at Position 5

Compound Name Position 5 Substituent Key Properties
Target Compound Chlorine Electron-withdrawing; potential leaving group for nucleophilic substitution
5-(4-Methoxyphenyl) derivatives 4-Methoxyphenyl Electron-donating; enhances π-π stacking in target binding
5-Cyclopropyl derivatives Cyclopropyl Bulky substituent; may influence conformational flexibility

Analysis : The chlorine atom at position 5 in the target compound enhances electrophilicity, making it reactive in substitution reactions. In contrast, methoxyphenyl groups improve binding to aromatic residues in biological targets, while cyclopropyl groups introduce steric constraints that may limit rotational freedom .

Functional Group Variations at Position 3

Compound Name Position 3 Functional Group Key Properties
Target Compound Ethyl ester Moderate lipophilicity; hydrolyzable to carboxylic acid in vivo
3-Carboxamides Carboxamide Higher solubility via hydrogen bonding; stable under physiological conditions
3-Carbonitriles Cyano Electron-withdrawing; may enhance metabolic stability

Analysis : The ethyl ester in the target compound balances lipophilicity and hydrolytic susceptibility, enabling prodrug strategies. Carboxamides offer better solubility but lack esterase-mediated activation, while carbonitriles prioritize metabolic stability over tunable release .

Biological Activity

Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound with significant potential in biological applications. Its unique structural features, including a pyrazolo[1,5-a]pyrimidine core and a tert-butoxycarbonyl (Boc) protecting group, make it an interesting candidate for pharmaceutical research.

  • Molecular Formula : C15H19ClN4O4
  • Molecular Weight : 354.79 g/mol
  • IUPAC Name : Ethyl 5-chloro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • CAS Number : 2271470-65-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, and metabolism.

Biological Activity and Case Studies

Research indicates that compounds similar to this compound exhibit notable biological activities:

  • Antiparasitic Effects : Case studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of parasites such as Plasmodium falciparum, the causative agent of malaria. For example, inhibitors targeting aspartate transcarbamoylase (ATC) have demonstrated species-selective inhibition with effective concentrations in the low micromolar range .
  • Cancer Research : Similar compounds have been investigated for their potential as anticancer agents. The modulation of pyrimidine biosynthesis pathways has been explored as a therapeutic strategy against various cancers .
  • Enzyme Inhibition : The compound's ability to bind to allosteric sites on enzymes like PfATC suggests it could be developed into a potent inhibitor with selective activity against parasitic forms while sparing human cells .

Comparative Analysis

CompoundBiological ActivityTarget EnzymeEC50 (µM)
This compoundAntiparasiticPfATCTBD
BDA-04AntimalarialPfATC2.4
BDA-14AntimalarialPfATC42.5

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives. For instance, the introduction of various substituents at specific positions on the pyrazolo ring can significantly influence both potency and selectivity towards target enzymes .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclization of a 5-aminopyrazole precursor with β-keto esters or enaminones under acidic conditions. For example, cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with a β-keto ester bearing a tert-butoxycarbonyl (Boc)-protected amine group can yield the pyrazolo[1,5-a]pyrimidine core. The Boc group is introduced via a protection step using di-tert-butyl dicarbonate (Boc anhydride) prior to cyclization . Key steps include:
  • Precursor Preparation : React benzylamine derivatives with methyl acrylate to form β-keto esters.
  • Cyclization : Use acetic acid at 80°C to avoid Boc deprotection .
    Purification often involves column chromatography or recrystallization from ethanol/DMF mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals using DEPT, COSY, and HSQC experiments to resolve overlapping peaks, especially for the Boc-protected amine and pyrimidine protons. For example, the tert-butyl group appears as a singlet (~1.4 ppm in 1H NMR) .
  • IR Spectroscopy : Confirm carbonyl stretches (Boc group: ~1690–1720 cm⁻¹; ester: ~1740 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by analyzing crystal structures .

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer :
  • HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to quantify impurities.
  • Melting Point Analysis : Compare observed values with literature data (e.g., analogs melt between 220–265°C) .
  • Elemental Analysis (EA) : Validate C, H, N percentages (e.g., EA for a similar compound: C 62.77%, H 4.01%, N 24.40%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like de-Boc intermediates?

  • Methodological Answer :
  • Temperature Control : Maintain reaction temperatures below 80°C during cyclization to prevent acidolytic Boc removal .
  • Catalyst Screening : Replace acetic acid with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • By-Product Monitoring : Use TLC or LC-MS to detect early signs of Boc deprotection (e.g., mass shifts corresponding to loss of tert-butyl group).

Q. What strategies resolve contradictions in NMR data caused by rotameric equilibria of the Boc group?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 50°C in DMSO-d6) to coalesce rotameric signals .
  • 2D NMR (NOESY) : Identify spatial proximity between the Boc group and adjacent protons to confirm conformational preferences.
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values for different rotamers .

Q. How do substituents (e.g., Boc, Cl) influence this compound’s biological activity?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing Boc with acetyl or Cl with F) and test enzymatic inhibition (e.g., kinase assays). For example, trifluoromethyl analogs show enhanced binding to PI3K due to hydrophobicity .
  • Docking Simulations : Model interactions between the Boc-protected amine and target proteins (e.g., cathepsins) to predict binding modes .
  • Table: Substituent Effects on Activity
Substituent (Position)Analog CompoundObserved ActivityReference
CF3 (7)Ethyl 5-cyclopropyl-7-CF3...PI3K inhibition (IC50: 50 nM)
Cl (5)Ethyl 5-Cl...Enhanced metabolic stability

Q. What methods are used to study metabolic stability in vitro?

  • Methodological Answer :
  • Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The chloro substituent at position 5 may reduce oxidative metabolism .
  • CYP450 Inhibition Assays : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and observed elemental analysis (EA) data?

  • Methodological Answer :
  • Re-Purification : Re-crystallize the compound to remove solvent residues (e.g., ethanol or DMF traces).
  • Alternative EA Techniques : Use combustion analysis coupled with ion chromatography for halogens (Cl).
  • Verify Synthetic Pathway : Confirm intermediates via LC-MS to rule out incorrect substitution patterns .

Q. Why might X-ray crystallography fail for this compound, and how can this be resolved?

  • Methodological Answer :
  • Crystallization Solvent Screening : Test solvents like dichloromethane/hexane or DMSO/water.
  • Co-Crystallization : Add small molecules (e.g., crown ethers) to stabilize crystal packing .
  • Synchrotron Radiation : Use high-intensity X-rays to resolve weakly diffracting crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.